molecular formula C10H7N3O B3269433 5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 5098-18-0

5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B3269433
CAS No.: 5098-18-0
M. Wt: 185.18 g/mol
InChI Key: LLECGNZOODXJLY-UHFFFAOYSA-N
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Description

5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C10H7N3O. It is known for its unique structure, which includes an oxazole ring fused with a phenyl group and an amino group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-phenyl-1,3-oxazole-4-carbonitrile with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The nitrile and amino groups in 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile undergo oxidation under specific conditions.

Reagents/Conditions Products References
Potassium permanganate (KMnO₄), acidic or neutral conditionsOxazole-4-carboxylic acid derivatives
Hydrogen peroxide (H₂O₂), catalytic Fe³⁺Oxazole-N-oxide derivatives

Oxidation of the nitrile group typically yields oxazole-4-carboxylic acids, while the amino group can form N-oxide derivatives under strong oxidizing conditions.

Reduction Reactions

The nitrile group is susceptible to reduction, producing amines or intermediate imines.

Reagents/Conditions Products References
Lithium aluminum hydride (LiAlH₄), anhydrous ether5-Amino-2-phenyl-1,3-oxazole-4-methylamine
Catalytic hydrogenation (H₂, Pd/C)5-Amino-2-phenyl-1,3-oxazole-4-methanamine

Reduction pathways are critical for modifying the nitrile into bio-relevant amine functionalities.

Nucleophilic Substitution Reactions

The amino group at position 5 participates in nucleophilic substitutions, enabling diversification of the oxazole core.

Reagents/Conditions Products References
Acyl chlorides (RCOCl), base (Et₃N)5-Acylamino-2-phenyl-1,3-oxazole-4-carbonitriles
Alkyl halides (R-X), K₂CO₃5-Alkylamino-2-phenyl-1,3-oxazole-4-carbonitriles

These reactions are pivotal for synthesizing derivatives with enhanced biological or material properties.

Cycloaddition Reactions

The nitrile group undergoes [3+2] cycloaddition with azides to form tetrazole derivatives.

Reagents/Conditions Products References
Trimethylsilyl azide (TMSN₃), dibutyltin oxide (DBTO)5-Amino-2-phenyl-4-(1H-tetrazol-5-yl)-1,3-oxazole

This reaction is regioselective and proceeds under mild conditions, yielding tetrazoles with applications in medicinal chemistry.

Sulfonation Reactions

Sulfonyl groups can be introduced via electrophilic substitution or coupling reactions.

Reagents/Conditions Products References
Benzenesulfonyl chloride (PhSO₂Cl), triethylamine (Et₃N)5-(Benzenesulfonylamino)-2-phenyl-1,3-oxazole-4-carbonitrile

Sulfonated derivatives exhibit enhanced biological activity, particularly in antiviral and anticancer studies.

Comparative Reactivity Table

The table below summarizes key reaction types, functional group transformations, and applications:

Reaction Type Functional Group Modified Key Applications
OxidationNitrile → Carboxylic acidSynthesis of bioactive oxazole acids
ReductionNitrile → AmineProdrug development
SubstitutionAmino → Acyl/alkyl groupAntibacterial/antiviral agent design
CycloadditionNitrile → TetrazoleMedicinal chemistry scaffolds
SulfonationAmino → SulfonamideEnhanced pharmacokinetic properties

Key Research Findings

  • Antiviral Activity : Sulfonamide derivatives (e.g., 5-(4-benzenesulfonylpiperazine-1-sulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile) show potent activity against HPV11 (EC₅₀ = 3.68 μM) .

  • Anticancer Potential : Substituted derivatives demonstrate cytotoxicity against renal cancer cell lines (e.g., IC₅₀ = 8.2 μM for HOP-92) .

  • Synthetic Versatility : The compound’s nitrile and amino groups enable modular derivatization, supporting drug discovery and material science applications .

Scientific Research Applications

5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-phenyloxazole-4-carbonitrile
  • 4-Oxazolecarbonitrile, 5-amino-2-phenyl-

Uniqueness

5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile stands out due to its unique combination of an oxazole ring with an amino group and a phenyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications. Compared to similar compounds, it offers a distinct reactivity profile and potential for functionalization .

Biological Activity

5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a heterocyclic structure that includes an oxazole ring, an amino group, and a carbonitrile group. Its chemical formula is C11H9N3OC_{11}H_{9}N_{3}O with a molecular weight of approximately 201.21 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
CCRF-CEM (Leukemia)5.3712.936.0
MOLT-4 (Leukemia)6.0815.040.0
COLO 205 (Colon Cancer)42.9880.0100.0
MDA-MB-231 (Breast)10.025.060.0

These values indicate the concentration required to inhibit cell growth by 50% (GI50), the total growth inhibition concentration (TGI), and the lethal concentration for 50% of cells (LC50) .

The mechanism underlying the anticancer activity of this compound involves several pathways:

  • Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it may disrupt microtubule dynamics, which is crucial for cell division.
  • Apoptosis Induction : Studies suggest that compounds derived from this structure can trigger apoptosis in cancer cells through mitochondrial pathways, increasing the expression of pro-apoptotic factors like p53 and caspase activation .
  • Molecular Docking Studies : Molecular docking simulations have shown that the compound interacts favorably with targets such as cyclin-dependent kinases (CDKs), particularly CDK2, suggesting potential for selective inhibition in cancer therapy .

Other Biological Activities

In addition to its anticancer properties, this compound has demonstrated:

  • Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Case Studies

A notable study involved the synthesis and evaluation of several derivatives based on the oxazole framework, which were screened against a panel of cancer cell lines by the National Cancer Institute (NCI). The findings revealed that modifications to the oxazole structure could enhance biological activity significantly .

Properties

IUPAC Name

5-amino-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-6-8-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLECGNZOODXJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291387
Record name 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5098-18-0
Record name NSC75206
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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